molecular formula C7H7N5 B1610517 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine CAS No. 103092-75-7

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Cat. No.: B1610517
CAS No.: 103092-75-7
M. Wt: 161.16 g/mol
InChI Key: YCEYUGJVAQMPQK-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a triazole and a pyridine ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are not fully understood yet. Triazole derivatives are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been found to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition .

Cellular Effects

The cellular effects of this compound are currently unknown. Some triazole derivatives have been found to exhibit anticancer activity. For example, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine have shown anticancer activity against human ovarian cancer cell lines .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Triazole derivatives are known to interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

Temporal Effects in Laboratory Settings

It is known that triazole derivatives generally exhibit high chemical stability, often being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .

Metabolic Pathways

The metabolic pathways involving this compound are not known. Triazole derivatives are known to be involved in various biochemical reactions. For example, 1,2,3-triazoles can be synthesized via organocatalytic reactions using enamines, enolates, and activated alkenes as dipolarophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to form stable complexes with metals and exhibit potent biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEYUGJVAQMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552373
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103092-75-7
Record name 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension containing 35.4 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid was added portionwise 10 g of the compound prepared in Example 1 over a 0.25 hour period. After the resulting exotherm (23°-79°) slowed, the suspension was heated at 85°-90° for one hour, then cooled to 0°. The mixture was poured onto excess ice-water (about 700 ml), and the suspension was made strongly basic to litmus by addition of 50% aqueous NaOH to yield a precipitate. After filtering the mixture, the isolated solid was washed with water, suction-dried, then recrystallized from ethyl acetate-hexanes to yield 3 g of the subject compound; m.p. 103°-105°.
[Compound]
Name
stannous chloride dihydrate
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

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